Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547620
InChI: InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C
Molecular Formula: C13H19N3O8
Molecular Weight: 345.31 g/mol

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

CAS No.:

Cat. No.: VC13547620

Molecular Formula: C13H19N3O8

Molecular Weight: 345.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside -

Specification

Molecular Formula C13H19N3O8
Molecular Weight 345.31 g/mol
IUPAC Name [(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1
Standard InChI Key KXUDSQPSDRNDFJ-NZEXEKPDSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-mannopyranoside belongs to the mannopyranoside family, featuring a six-membered pyranose ring with distinct substitutions:

  • C2 position: An azido group (-N₃) replaces the hydroxyl group, introducing reactivity for click chemistry applications .

  • C3, C4, and C6 positions: Acetyl protecting groups (-OAc) enhance solubility in organic solvents and direct regioselective glycosylation .

  • Anomeric center: A methyl group at C1 stabilizes the β-configuration, critical for mimicking natural β-mannosidic linkages .

The molecular weight of 345.31 g/mol and a density of 1.32 g/cm³ (predicted) align with its polar yet lipophilic nature, facilitating its use in both aqueous and organic reaction systems.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

  • ¹H NMR: δ 5.27 ppm (H1, d, J = 1.8 Hz) confirms the β-anomeric configuration, while δ 2.01–2.10 ppm (acetyl methyl groups) verifies O-acetylation .

  • ¹³C NMR: Resonances at δ 170.1–170.5 ppm correlate with carbonyl carbons of acetyl groups, and δ 101.2 ppm corresponds to the anomeric carbon .
    X-ray crystallography of analogous compounds confirms a chair conformation with axial orientation of the C2 azido group, minimizing steric strain .

Synthetic Methodologies

Stepwise Synthesis and Optimization

The synthesis typically involves sequential protection, azidation, and acetylation of mannose derivatives (Table 1) :

Table 1: Representative Synthesis Protocol

StepReactionConditionsYield (%)
1AcetylationAc₂O, H₂SO₄, room temperature78
2AzidationNaN₃, DMF, 80°C87
3PurificationFlash chromatography (SiO₂)46

Key advancements include:

  • Cesium carbonate-mediated O-alkylation: Enables β-selective glycosylation with primary triflates, achieving >95% anomeric purity .

  • Oxidative desulfurization: 1,3-Dibromo-5,5-dimethylhydantoin efficiently converts thioglycosides to azido intermediates, avoiding toxic reagents .

Challenges in Stereocontrol

β-Mannosidic linkages are notoriously difficult to construct due to unfavorable stereoelectronic effects. Strategies to overcome this include:

  • Participating solvents: N,N-Dimethylformamide (DMF) stabilizes oxocarbenium intermediates, favoring β-product formation .

  • Low-temperature triflation: At -35°C, triflic anhydride activates hydroxyl groups without epimerization .

Applications in Glycobiology and Drug Development

Glycoconjugate Synthesis

The C2 azido group serves as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation to:

  • Proteins: Vaccine antigens bearing β-mannosides mimic bacterial capsule polysaccharides, eliciting protective immune responses .

  • Lipid carriers: Azido-glycolipids integrate into cell membranes for targeted drug delivery.

Antimicrobial Agent Development

Structural analogs of this compound form the backbone of Micrococcus luteus teichuronic acid fragments, which are critical for:

  • Antibiotic adjuvants: Enhancing permeability of β-lactam antibiotics through bacterial cell walls .

  • Diagnostic probes: Fluorescently labeled β-mannosides detect mannose-binding lectins in pathogenic fungi.

Future Research Directions

Enzymatic Glycosylation

Engineered mannosyltransferases could exploit the azido group for one-step glycoprotein remodeling, bypassing multi-step chemical synthesis .

Photoclick Chemistry

Visible-light-mediated azide-alkyne cycloaddition may enable in vivo labeling of β-mannoside-containing biomolecules without cytotoxic Cu(I) .

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